LogP Differentiation vs. Des-Phenyl Analog: Enabling Balanced Lipophilicity for CNS Drug Design
The target compound exhibits a computed logP (XLogP3-AA) of 2.3, placing it in the optimal range for CNS drug-likeness (typically logP 2–4). In contrast, the des-phenyl analog tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 114214-69-6) records an XLogP3-AA of 0.8 [1], representing a 1.5 log-unit deficit that shifts solubility and permeability properties substantially. Conversely, the des-hydroxymethyl analog tert-butyl 3-phenylpyrrolidine-1-carboxylate (CAS 147410-43-3) has an XLogP3-AA of 3.0, exceeding the preferred CNS window and lacking hydrogen-bond donor capacity [2]. The target compound thus occupies a unique middle ground in lipophilicity space relative to its closest in-class building blocks.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | Des-phenyl analog (CAS 114214-69-6): XLogP3-AA = 0.8; Des-hydroxymethyl analog (CAS 147410-43-3): XLogP3-AA = 3.0 |
| Quantified Difference | ΔlogP = +1.5 vs. des-phenyl; ΔlogP = −0.7 vs. des-hydroxymethyl |
| Conditions | Computed via XLogP3 3.0 (PubChem 2025 release); consistent with ChemScene reported LogP of 2.56 |
Why This Matters
When procuring pyrrolidine building blocks for CNS-targeted libraries, a logP near 2.3 is a critical selection threshold that neither the des-phenyl nor des-hydroxymethyl analog can meet, reducing the need for downstream property optimization.
- [1] PubChem CID 5237175. tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. XLogP3-AA = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/5237175. Accessed May 2026. View Source
- [2] PubChem CID 11230388. 1-Boc-3-Phenyl-pyrrolidine. XLogP3-AA = 3.0; H-Bond Donor Count = 0. https://pubchem.ncbi.nlm.nih.gov/compound/11230388. Accessed May 2026. View Source
